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(2-Aminoethyl)(benzyloxy)amine

Cat. No.: B13330031
M. Wt: 166.22 g/mol
InChI Key: BMIZFNZTVSHVPN-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(benzyloxy)amine, often supplied as a stable dihydrochloride salt (CAS 68496-54-8), is a chemical building block of interest in medicinal chemistry and drug discovery research . This compound features a primary amine and a benzyloxy group, a structure that makes it a valuable intermediate for the synthesis of more complex molecules. Compounds with similar 2-aminoethylamine substructures have been identified as key scaffolds in the development of therapeutics for central nervous system disorders and infectious diseases. For instance, research has shown that the 4-(2-aminoethyl)piperidine core is a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for treating psychotic disorders . Furthermore, N-(2-aminoethyl) benzamide derivatives have demonstrated significant anti-parasitic properties and have been optimized as potent, orally bioavailable agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (Sleeping Sickness) . The 2-aminoethyl group is often critical for this biological activity . Researchers value this compound for its potential to be further functionalized, aiding in the exploration of structure-activity relationships and the creation of novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B13330031 (2-Aminoethyl)(benzyloxy)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N'-phenylmethoxyethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c10-6-7-11-12-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2

InChI Key

BMIZFNZTVSHVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONCCN

Origin of Product

United States

Structural Classification and Nomenclature

(2-Aminoethyl)(benzyloxy)amine is a molecule with the chemical formula C9H14N2O. chemsrc.com It belongs to two principal classes of organic compounds: alkoxyamines and substituted diamines.

Alkoxyamines: This classification arises from the presence of an oxygen atom single-bonded to both a nitrogen atom and an alkyl group (in this case, a benzyl (B1604629) group). O-substituted hydroxylamines are a closely related family of compounds. wikipedia.org

Substituted Diamines: The molecule contains an ethane-1,2-diamine core, where one of the amino groups is substituted with a benzyloxy group. Amines are broadly categorized as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. libretexts.org

The nomenclature of such unsymmetrical secondary amines often involves naming the largest carbon chain as the base and treating the other group attached to the nitrogen as an N-substituent. libretexts.org In this case, "ethanamine" forms the base, with a "2-(benzyloxy)" substituent. Another valid name is 2-(Phenylmethoxy)ethanamine. chemicalbook.com The dihydrochloride (B599025) salt of this compound is also commercially available and used in research. guidechem.comcymitquimica.comaksci.com

PropertyValue
CAS Number 70922-93-9 chemsrc.com
Molecular Formula C9H14N2O chemsrc.com
Molecular Weight 166.22 g/mol chemsrc.com
Alternate Names N'-Phenylmethoxyethane-1,2-diamine, 2-(Benzyloxy)ethylamine chemicalbook.com

A Versatile Synthetic Intermediate

The significance of (2-Aminoethyl)(benzyloxy)amine in chemical synthesis lies in its multifunctional nature. It possesses two reactive sites: a primary amino group (-NH2) and a secondary amine within the benzyloxyamine moiety. This dual functionality allows it to act as a versatile building block, a foundational component used in the construction of more complex molecular architectures. sigmaaldrich.com

The primary amine can readily participate in reactions such as acylation, alkylation, and reductive amination. rsc.org For instance, it can react with carboxylic acids or their derivatives to form amides, or with aldehydes and ketones to produce imines, which can be further reduced to secondary amines. The benzyloxy group, on the other hand, can be removed through hydrogenolysis, a chemical reaction that cleaves the carbon-oxygen bond, to reveal a hydroxylamine (B1172632) functionality. This latent reactivity adds another layer of synthetic utility to the molecule.

Applications in Academic Research

The unique structural features of (2-Aminoethyl)(benzyloxy)amine make it a valuable tool across several disciplines of chemical research, most notably in medicinal chemistry and organic synthesis.

Medicinal Chemistry: The diamine and benzyloxyamine motifs are present in many biologically active compounds. For example, derivatives of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov The synthesis of these inhibitors often involves the use of building blocks structurally related to this compound. The core structure is also found in compounds investigated for their potential as trace amine-associated receptor 1 (TAAR1) agonists for treating psychotic disorders. mdpi.com Furthermore, the tris(2-aminoethyl)amine (B1216632) (TREN) scaffold, a related tripodal amine, is widely used in the development of chelators for metal ions in medical imaging applications. researchgate.netresearchgate.net

Organic Synthesis: In the broader context of organic synthesis, this compound serves as a key intermediate for creating a variety of nitrogen-containing molecules. The synthesis of 1,2-diamines is a significant area of research, with numerous methods developed for their creation. organic-chemistry.orgorganic-chemistry.org The ability to selectively functionalize the two different amine groups of this compound provides a strategic advantage in the multi-step synthesis of complex target molecules.

Historical Context and Evolution

Strategic Approaches to O-Benzylhydroxylamine (Benzyloxyamine) Derivatives

The O-benzylhydroxylamine core is a critical building block. Its synthesis can be achieved through several reliable methods, including the reduction of oxime precursors, Mitsunobu reactions, and direct nucleophilic substitutions.

Reductive Synthesis from Oxime Precursors (e.g., Benzaldehyde (B42025) Oxime Reduction)

The reduction of oximes, particularly benzaldehyde oxime, presents a direct route to hydroxylamine derivatives. niscpr.res.innih.gov This transformation is attractive due to the stability and accessibility of oximes, which are readily prepared from aldehydes or ketones. niscpr.res.inwikipedia.org The choice of reducing agent is crucial for selectively reducing the C=N double bond without cleaving the weak N-O bond, which would undesirably yield a primary amine. nih.gov

Various hydride reagents have been employed for this purpose. While powerful reagents like lithium aluminum hydride can be used, they are often non-selective. niscpr.res.in Sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective for oxime reduction. scispace.com However, its reactivity can be significantly enhanced by combining it with transition metal salts or other additives. niscpr.res.inscispace.com For instance, systems like NaBH₄/ZrCl₄, NaBH₄/CuSO₄, and NaBH₄/NiCl₂ have proven effective. niscpr.res.inscispace.comuc.pt The NaBH₄-copper (II) sulfate (B86663) system, for example, is an inexpensive and convenient reagent that can reduce oximes to their corresponding amines, mimicking the reactivity of catalytic hydrogenation. niscpr.res.in Similarly, using NaBH₄ in the presence of nano copper particles and charcoal has been shown to yield amines in high to excellent yields under reflux conditions. shirazu.ac.ir

A milder alternative, sodium cyanoborohydride (NaBH₃CN), is effective for reducing oximes to hydroxylamines, especially under acidic conditions (e.g., in acetic acid). uc.pt This method has been successfully applied in the diastereoselective synthesis of functionalized cyclopentane (B165970) hydroxylamines. uc.pt

Table 1: Comparison of Reagents for Oxime Reduction

Reagent SystemKey FeaturesPotential Side ProductsCitation
NaBH₄/Transition Metal Salts (e.g., CuSO₄, ZrCl₄)Enhanced reactivity of NaBH₄, inexpensive.Primary and secondary amines. niscpr.res.in, scispace.com
NaBH₃CN/AcidMild conditions, good for selective reduction to hydroxylamines.Slower reaction rates compared to stronger reductants. uc.pt
Catalytic Hydrogenation (e.g., PtO₂)Effective, but can lead to N-O bond cleavage.Primary amines. nih.gov

Mitsunobu Reaction Protocols for Alkoxyamine Formation from Alcohols and N-Hydroxyphthalimide

The Mitsunobu reaction provides a powerful and versatile method for forming C-O bonds with clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org This reaction is particularly useful for synthesizing O-alkyl hydroxylamines from alcohols and an N-hydroxy-nucleophile, most commonly N-hydroxyphthalimide. researchgate.netgoogle.comnih.gov

The standard protocol involves reacting an alcohol (in this case, benzyl (B1604629) alcohol) with N-hydroxyphthalimide in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's hydroxyl group, allowing for nucleophilic attack by the N-hydroxyphthalimide. organic-chemistry.org This yields an N-benzyloxyphthalimide intermediate. tandfonline.comtandfonline.com

Subsequent cleavage of the phthalimido group is required to release the free O-benzylhydroxylamine. researchgate.net This is typically achieved by hydrazinolysis (using hydrazine) or aminolysis (e.g., with methylamine), followed by acidification to afford the desired hydroxylamine salt. researchgate.nettandfonline.com While effective, the classic Mitsunobu reaction can present challenges in purification due to stoichiometric phosphine oxide and reduced azodicarboxylate byproducts. organic-chemistry.orggoogle.com To address this, polymer-supported reagents have been developed to facilitate easier workup and purification. nih.govresearchgate.net

Nucleophilic Substitution Routes to O-Benzylhydroxylamines

Direct O-alkylation of hydroxylamine or its protected derivatives with a benzyl halide (e.g., benzyl chloride or benzyl bromide) is a straightforward approach to O-benzylhydroxylamines. tandfonline.comarabjchem.org A primary challenge in the direct alkylation of hydroxylamine is controlling the regioselectivity, as both the nitrogen and oxygen atoms are nucleophilic, potentially leading to a mixture of N- and O-alkylated products, as well as overalkylation. thieme-connect.dewikipedia.orgmdpi.com

To favor O-alkylation, several strategies are employed:

Using N-Protected Hydroxylamines: Reagents like N-hydroxyphthalimide or N-hydroxyurethane serve as excellent hydroxylamine surrogates. tandfonline.comarabjchem.org The nitrogen is part of an imide or carbamate, which reduces its nucleophilicity and directs alkylation to the oxygen atom. For example, N-hydroxyphthalimide can be reacted with benzyl chloride under phase-transfer conditions to cleanly produce N-benzyloxyphthalimide, which is then hydrolyzed to O-benzylhydroxylamine. tandfonline.comtandfonline.com

Solvent Effects: The choice of solvent can influence the site of alkylation. For instance, the methylation of N-phenylhydroxylamine occurs on the oxygen atom in DMSO, whereas N-alkylation is favored in methanol (B129727). acs.org

Deprotonation: To decisively favor O-alkylation, a strong base can be used to deprotonate the hydroxyl group of an N-protected hydroxylamine, creating a more nucleophilic alkoxide that readily attacks the alkylating agent. wikipedia.org

Synthesis of the 2-Aminoethyl Moiety and its Selective Functionalization

The construction of the final molecule requires a 2-aminoethyl fragment that can be selectively coupled with the benzyloxyamine core. This typically involves the use of a differentially protected ethane-1,2-diamine derivative.

Preparation of Ethane-1,2-diamine Derivatives

To achieve selective functionalization, it is essential to use a derivative of ethane-1,2-diamine where one of the two amino groups is protected, leaving the other free to react. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability and ease of removal under acidic conditions. researchgate.net

Several methods exist for the selective mono-Boc protection of symmetrical diamines like ethane-1,2-diamine. researchgate.netbioorg.org A highly efficient, large-scale procedure involves the sequential addition of one molar equivalent of hydrochloric acid (HCl) followed by one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netbioorg.org The initial monoprotonation of the diamine deactivates one amino group as its ammonium (B1175870) salt, directing the Boc₂O to react selectively with the remaining free amino group. bioorg.org This one-pot method avoids the need for tedious chromatographic purification and provides the mono-Boc-protected product in high yield. researchgate.netbioorg.org Other methods include reacting the diamine with Boc₂O in glycerol (B35011) or using trimethylsilyl (B98337) chloride (Me₃SiCl) as a transient protecting group. researchgate.netscielo.org.mx

Controlled Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine. acs.orgacs.org This method is ideal for coupling the O-benzylhydroxylamine and 2-aminoethyl fragments to form the final product, N'-phenylmethoxyethane-1,2-diamine.

A common strategy involves the reductive amination of a suitable aldehyde with an amine. In this context, one could react O-benzylhydroxylamine with N-Boc-2-aminoacetaldehyde. The reaction is typically carried out using a mild and selective reducing agent that preferentially reduces the iminium ion over the starting aldehyde. acs.orgorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. acs.orgorganic-chemistry.orgorganic-chemistry.org It is particularly effective for one-pot reductive aminations because it is mild enough not to reduce the aldehyde starting material, tolerates a wide range of functional groups, and is highly efficient for reactions with various amines, including weakly basic ones. acs.orgorganic-chemistry.orgorganic-chemistry.org The reaction is typically performed in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) at room temperature. acs.orgorganic-chemistry.org

Following the successful reductive amination, the Boc protecting group on the resulting diamine can be readily removed with an acid, such as trifluoroacetic acid (TFA) or methanolic HCl, to yield the final target compound. acs.orgrsc.org

Table 2: Common Reducing Agents for Reductive Amination

ReagentSolvent(s)Key CharacteristicsCitation
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, DCMMild and selective; ideal for one-pot procedures; tolerates acid-sensitive groups. acs.org, organic-chemistry.org, commonorganicchemistry.com
Sodium Cyanoborohydride (NaCNBH₃)MeOH, EtOHWater-stable; often used with a Lewis acid catalyst for less reactive substrates. commonorganicchemistry.com
Sodium Borohydride (NaBH₄)MeOH, EtOHLess selective; must be added after imine formation is complete to avoid reducing the carbonyl starting material. commonorganicchemistry.com, organic-chemistry.org

Convergent and Linear Synthesis Pathways for N'-Phenylmethoxyethane-1,2-diamine

The construction of N'-Phenylmethoxyethane-1,2-diamine can be approached through both linear and convergent synthetic strategies. Each approach offers distinct advantages and challenges.

A key challenge in the synthesis of alkoxyamines like N'-Phenylmethoxyethane-1,2-diamine is the formation of the nitrogen-oxygen (N-O) bond, especially in the presence of a reactive amine group. Several methods have been developed to address this challenge.

One common approach involves the oxidation of amines. However, direct oxidation of primary and secondary amines can be complicated by competing C-N bond formation, leading to amide byproducts. nih.govrsc.orgresearchgate.net Recent research has shown that the use of benzoyl peroxide (BPO) in the presence of cesium carbonate (Cs2CO3) and a significant amount of water can efficiently promote N-O bond formation while suppressing the undesirable amide formation. nih.govrsc.orgrsc.orgresearchgate.net This method has been successfully applied to the synthesis of bis-(benzoyloxy)-1,2-diamines from 1,2-diamines. nih.govrsc.orgrsc.orgresearchgate.net

Another strategy involves the use of pre-formed alkoxyamine reagents. For instance, N,O-dimethylhydroxylamine has been utilized as a protecting group in carbohydrate synthesis, demonstrating the stability of the alkoxyamine linkage under various reaction conditions. nih.gov This suggests that a pre-formed benzyloxyamine synthon could be effectively coupled with a suitable aminoethyl precursor.

The table below summarizes some methods for N-O bond formation:

MethodReagentsKey Features
Amine Oxidation Benzoyl peroxide (BPO), Cs2CO3, H2OSuppresses amide side-product formation. nih.govrsc.orgrsc.orgresearchgate.net
Alkoxyamine Reagents N,O-dimethylhydroxylamineStable under various conditions. nih.gov

In molecules containing both primary and secondary amines, such as N'-Phenylmethoxyethane-1,2-diamine, selective functionalization is crucial for controlled synthesis. The differential reactivity of primary and secondary amines can be exploited to achieve this selectivity.

Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, allowing for selective reactions under carefully controlled conditions. For example, the reaction of a diamine with a limited amount of an electrophile can favor the functionalization of the primary amine. royalsocietypublishing.org

Recent studies have demonstrated the use of specific reagents to achieve high selectivity. For instance, visible-light-mediated carbonyl alkylative amination has been shown to be chemoselective for primary amines over cyclic secondary amines. rsc.orgresearchgate.net The addition of trimethylsilyl chloride (TMSCl) can also enable the selective functionalization of primary amines in the presence of secondary amines. rsc.orgresearchgate.net Reductive amination of aldehydes and ketones is another powerful tool for amine synthesis, and optimization of conditions can lead to the selective formation of primary amines. organic-chemistry.org

Application of Protecting Group Chemistry in Amine and Alkoxyamine Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like N'-Phenylmethoxyethane-1,2-diamine, as they temporarily mask reactive functional groups, allowing for transformations to be carried out selectively at other positions in the molecule. libretexts.orgbham.ac.ukorganic-chemistry.orgpressbooks.pub

Two of the most widely used protecting groups for amines are the benzyloxycarbonyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups. masterorganicchemistry.comchemistrysteps.comhighfine.com Both are carbamates, which decrease the nucleophilicity of the amine. organic-chemistry.orgmasterorganicchemistry.com

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. highfine.com It is stable to a range of conditions but can be readily removed by catalytic hydrogenolysis (e.g., H2, Pd/C), a process that cleaves the benzyl C-O bond. masterorganicchemistry.comchemistrysteps.com

The Boc group is commonly installed using di-tert-butyl dicarbonate (Boc2O). highfine.comorganic-chemistry.org It is stable to basic conditions and hydrogenolysis but is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), due to the formation of the stable tert-butyl cation. chemistrysteps.comhighfine.comorganic-chemistry.org

The distinct deprotection conditions for Cbz and Boc groups make them highly valuable for orthogonal protection strategies. highfine.com

Protecting GroupIntroduction ReagentDeprotection Conditions
Benzyloxycarbonyl (Cbz) Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H2, Pd/C) masterorganicchemistry.comchemistrysteps.com
tert-Butyloxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc2O)Strong acid (e.g., Trifluoroacetic acid) chemistrysteps.comhighfine.comorganic-chemistry.org

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. libretexts.orgorganic-chemistry.orgiris-biotech.de This is particularly important in the synthesis of polyfunctional molecules like diamines.

For instance, a molecule containing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at either position. The Cbz group can be removed by hydrogenolysis while the Boc group remains intact, and conversely, the Boc group can be removed with acid without affecting the Cbz group. highfine.com This allows for the sequential functionalization of different amino groups within the same molecule.

Other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can be incorporated into these schemes to provide an additional layer of orthogonality. masterorganicchemistry.com The combination of acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) protecting groups enables highly complex and selective synthetic routes. masterorganicchemistry.comorganic-chemistry.org The development of such orthogonal strategies is critical for the efficient synthesis of complex molecules with diverse reactive functionalities. bham.ac.ukentrechem.com

Stereoselective Synthesis of Chiral Analogs and Derivatives

The synthesis of chiral analogs of N'-Phenylmethoxyethane-1,2-diamine is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. nih.govresearchgate.net Stereoselective synthesis aims to control the formation of specific stereoisomers.

One common approach to achieve stereoselectivity is the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to create chiral centers. wikipedia.org

Another powerful method is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For example, chiral amine-borane complexes have been used for the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols with good enantiomeric excess. researchgate.net

Furthermore, stereoselective reactions such as the masterorganicchemistry.comchemistrysteps.com-Wittig rearrangement of chiral allylic alcohol derivatives can be employed to produce functionalized 1,2-aminoalcohols with high diastereoselectivity. nih.gov The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.

The development of these and other stereoselective methods is crucial for accessing enantiomerically pure chiral amines and their derivatives, which are valuable building blocks in medicinal chemistry and materials science. ehu.es

Reactivity Profiles of the Primary Amino Group

The terminal primary amino group (-NH2) of N'-Phenylmethoxyethane-1,2-diamine is a key site for a variety of nucleophilic reactions. Its reactivity is typical of primary alkylamines, enabling the formation of a wide range of derivatives through reactions such as acylation, alkylation, and conversion to heterocumulenes.

Acylation Reactions with Carboxylic Acid Derivatives

The primary amino group readily undergoes acylation when treated with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. The reaction of a diamine with an acid chloride, for instance, typically leads to the formation of a diamide. nih.gov The use of a suitable base is often necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The efficiency of the acylation can be influenced by the choice of acylating agent and reaction conditions. For example, the use of highly reactive acid chlorides in the presence of a non-nucleophilic base like pyridine (B92270) can lead to high yields of the desired amide. nih.gov Lewis acids have also been shown to promote the cleavage of N-acyl groups by amines, suggesting their potential role in facilitating acylation reactions under certain conditions. scirp.orgresearchgate.net

Table 1: Examples of Acylation Reactions with Primary Amines

AmineAcylating AgentProductReference
Phenyl GlycinolDimethylmalonic AcidDiamide nih.gov
4-Methyl-o-phenylenediaminem-Toluoyl ChlorideDiamide nih.gov
Benzylamine (B48309)1-(3-Phenylpropionyl)-2-oxazolidinoneN-Benzyl-3-phenylpropionamide scirp.org
3-Aminoadamantane-1-carboxylic acid hydrochlorideBenzoyl Chloride3-(N-Benzoyl)aminoadamantane-1-carboxylic acid science.org.ge

This table presents examples of acylation reactions involving various primary amines to illustrate the general reactivity pattern.

Alkylation Reactions and Quaternization Studies

The primary amino group of N'-Phenylmethoxyethane-1,2-diamine can be alkylated by treatment with alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry of the reactants, mono-, di-, or even tri-alkylation can occur, leading to secondary, tertiary amines, or quaternary ammonium salts, respectively.

Studies on similar diamine systems have shown that the degree of alkylation can be controlled by the reaction conditions. For instance, the alkylation of xanthine (B1682287) derivatives with an excess of alkyl halide in the presence of potassium carbonate resulted in dialkylation. researchgate.net The formation of quaternary ammonium salts, or quaternization, occurs when the nitrogen atom is alkylated four times, resulting in a positively charged ion. This process is a common transformation for primary, secondary, and tertiary amines.

Conversion to Isothiocyanates and Related Heterocumulenes

The primary amino group can be converted into an isothiocyanate (-N=C=S) group. A general and effective method for this transformation involves a two-step, one-pot process. nih.govd-nb.info First, the primary amine reacts with carbon disulfide (CS2) in the presence of a base, such as potassium carbonate, in an aqueous solution to form a dithiocarbamate (B8719985) salt intermediate. nih.govd-nb.info This intermediate is then treated with a desulfurylation agent, like cyanuric chloride, to yield the corresponding isothiocyanate. nih.govd-nb.info This method is applicable to a wide range of primary alkyl and aryl amines, providing excellent yields. nih.govd-nb.info

Table 2: Synthesis of Isothiocyanates from Primary Amines

Starting AmineKey ReagentsProductKey FeaturesReference
Various primary alkyl and aryl amines1. CS2, K2CO3 (aq) 2. Cyanuric ChlorideAlkyl/Aryl IsothiocyanateOne-pot, aqueous conditions, high yield nih.govd-nb.info
Aniline (B41778)1. CS2, base 2. Desulfurylation agentPhenyl IsothiocyanateTwo-step approach nih.gov
BenzylamineNot specifiedBenzyl IsothiocyanateNaturally occurring and synthetic sigmaaldrich.comsigmaaldrich.com

This table summarizes the general method for synthesizing isothiocyanates from primary amines.

Reactivity Profiles of the O-Benzylhydroxylamine (Secondary Amine) Moiety

The O-benzylhydroxylamine part of the molecule exhibits reactivity distinct from the primary amino group, primarily centered around transformations of the N-O bond.

Oxidative Transformations (e.g., to Benzaldoxime)

The O-benzylhydroxylamine moiety can undergo oxidative cleavage. While specific studies on the oxidation of N'-Phenylmethoxyethane-1,2-diamine are not detailed in the provided context, general principles of amine oxidation suggest that the C-N bond of the benzyl group can be cleaved under oxidative conditions. Electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C-N bond in various benzylamine derivatives, yielding corresponding aldehydes. mdpi.com This process often involves the formation of a nitrogen radical cation intermediate. mdpi.com In the context of diiron complexes used as models for oxygenase enzymes, the oxidation of coordinated ligands containing benzyl groups has been observed, indicating that such transformations are feasible. nih.gov The specific products of such a reaction with N'-Phenylmethoxyethane-1,2-diamine would likely include benzaldoxime (B1666162) or benzaldehyde, depending on the specific oxidant and reaction pathway.

Nucleophilic Substitution Reactions Involving the Nitrogen Atom

The primary amine group in this compound readily participates in nucleophilic substitution reactions. Due to the lone pair of electrons on the nitrogen atom, it can act as a nucleophile, attacking electrophilic centers. libretexts.org For instance, it can react with alkyl halides in a process known as alkylation. mnstate.edu This reaction typically proceeds via an SN2 mechanism, where the amine displaces a halide ion from the alkyl halide. mnstate.edulibretexts.org

However, a common challenge in the direct alkylation of primary amines is overalkylation. libretexts.org The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orglibretexts.orgyoutube.com To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine. mnstate.edu

The nucleophilicity of the amine can be influenced by the solvent and other reagents present in the reaction mixture. The use of a base is often required to neutralize the ammonium salt formed during the reaction, regenerating the neutral amine which can then act as a nucleophile. mnstate.edu

Condensation Reactions with Aldehydes and Ketones (Oxime and Nitrone Formation)

This compound can undergo condensation reactions with aldehydes and ketones. libretexts.orglibretexts.org The primary amine functionality reacts with the carbonyl group to form imines (also known as Schiff bases), while the benzyloxyamine moiety can react to form oximes. libretexts.orglibretexts.orgyoutube.com These reactions are typically acid-catalyzed and are reversible. libretexts.orglibretexts.orgwikipedia.org

The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine or hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to form the C=N double bond of the imine or oxime. libretexts.orglibretexts.orgwikipedia.org The pH of the reaction is a critical factor; the reaction rate is generally optimal around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org

The formation of stable, often crystalline, derivatives like oximes is a classic method for the characterization and purification of aldehydes and ketones. libretexts.orglibretexts.org

Conjugate Addition Reactions (e.g., to α,β-Unsaturated Carboxylic Acid Derivatives for β-Amino Acids)

The primary amine of this compound can participate in conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. youtube.comlibretexts.orgpressbooks.publibretexts.org This type of reaction is a powerful tool for the formation of carbon-nitrogen bonds and is particularly useful for the synthesis of β-amino acids and their derivatives. nih.govrsc.orgprinceton.edu

In this reaction, the amine acts as a nucleophile and adds to the β-carbon of the unsaturated system, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. libretexts.orgpressbooks.pub The initial addition product is an enolate, which is then protonated to give the final β-amino carbonyl compound. libretexts.org

The reaction is generally under thermodynamic control, favoring the more stable 1,4-addition product over the 1,2-addition product (attack at the carbonyl carbon). libretexts.orglibretexts.org This method provides a direct route to valuable β-amino acid precursors. rsc.orgprinceton.edu

Intramolecular Cyclization and Heterocycle Formation Pathways

The bifunctional nature of molecules containing the diamine-alkoxyamine scaffold allows for intramolecular reactions, leading to the formation of various heterocyclic structures. Depending on the specific substituents and reaction conditions, intramolecular cyclization can occur. nih.govkoreascience.krrsc.org For instance, radical cyclization of β-amino radicals can lead to the formation of 1-azabicyclo compounds. nih.gov Theoretical studies have also been conducted to understand the reaction pathways for the intramolecular cyclization of related amino-amide systems. researchgate.net

Catalytic Transformations Mediated by or Involving the Diamine-Alkoxyamine Scaffold

The nitrogen atoms in the diamine-alkoxyamine scaffold can also play a role in mediating or participating in catalytic transformations.

Lewis Acid Catalysis in Conjugate Additions

In the context of conjugate additions, particularly those aimed at achieving enantioselectivity, the amine functionality can be part of a ligand for a chiral Lewis acid catalyst. nih.govsci-hub.in The Lewis acid activates the α,β-unsaturated carbonyl compound towards nucleophilic attack, while the chiral environment around the metal center directs the stereochemical outcome of the reaction. nih.govresearchgate.net This dual activation strategy, combining Lewis acid catalysis with the nucleophilic properties of the amine, is a powerful approach for the asymmetric synthesis of β-amino acids. princeton.edunih.gov

Photoredox Catalysis and Amine Radical Cation Intermediates

Visible light photoredox catalysis has emerged as a powerful method for generating reactive intermediates from amines. beilstein-journals.orgnih.gov The amine can undergo a single-electron transfer (SET) process upon irradiation in the presence of a photosensitizer, forming a highly reactive amine radical cation. beilstein-journals.orgnih.govnih.gov This intermediate can then undergo various transformations.

One common pathway involves deprotonation at the carbon α to the nitrogen to form an α-amino radical. beilstein-journals.orgnih.gov These α-amino radicals are nucleophilic and can add to Michael acceptors in a conjugate addition fashion. beilstein-journals.org This process can be combined with chiral Lewis acid catalysis to achieve highly enantioselective additions. nih.gov

Alternatively, the amine radical cation can be involved in C-N bond activation, particularly in the case of primary amines. nih.gov Condensation with an aldehyde can lead to an imine, which upon oxidation and deprotonation, can generate an imidoyl radical. This can then undergo further reactions, such as β-scission, to generate alkyl radicals for coupling reactions. nih.gov

Palladium-Catalyzed Coupling and Amination Reaction Mechanisms (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgnumberanalytics.comorganic-chemistry.orgname-reaction.com The generally accepted mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. wikipedia.orgnumberanalytics.com This is followed by the coordination of the amine to the resulting arylpalladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido intermediate. The final step is a reductive elimination from this intermediate, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgname-reaction.com

While specific studies on N'-phenylmethoxyethane-1,2-diamine are not extensively documented in publicly available literature, the general principles of the Buchwald-Hartwig amination can be applied to understand its reactivity. As a primary amine, the amino group of this compound is expected to participate in the catalytic cycle. The presence of the benzyloxy group introduces potential electronic and steric effects that could influence the reaction kinetics and the stability of the intermediates.

A potential side reaction in the Buchwald-Hartwig amination is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of an imine and a hydrodehalogenated arene. wikipedia.org The structure of the amine substrate plays a significant role in the propensity for this side reaction.

Catalytic Cycle Step Description Key Species
Oxidative AdditionThe palladium(0) catalyst inserts into the aryl-halide bond.Pd(0) complex, Aryl halide, Arylpalladium(II) halide complex
Amine CoordinationThe amine substrate coordinates to the arylpalladium(II) complex.Arylpalladium(II) halide complex, this compound
DeprotonationA base removes a proton from the coordinated amine to form a palladium-amido complex.Coordinated amine complex, Base, Palladium-amido complex
Reductive EliminationThe aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.Palladium-amido complex, Arylated amine product, Pd(0) complex

Organoboron Catalysis in Regioselective Functionalization

Organoboron compounds are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. While the primary application of organoboron reagents is in the formation of carbon-carbon bonds, their use in facilitating other transformations, including regioselective functionalization, is an area of growing interest.

There is currently a lack of specific, publicly available research detailing the use of organoboron catalysis for the regioselective functionalization of N'-phenylmethoxyethane-1,2-diamine systems. However, the principles of organoboron chemistry suggest potential avenues for such transformations. For instance, the formation of a boronate ester or a related organoboron species from one of the nitrogen atoms could be envisioned as a strategy to differentiate the two amino groups in N'-phenylmethoxyethane-1,2-diamine. This differentiation would be a key step in achieving regioselective functionalization.

Hypothetically, a reaction sequence could involve the selective reaction of one of the amine functionalities with a boron-containing electrophile. The resulting N-B bond could then direct or modulate subsequent reactions at a specific position in the molecule. The success of such a strategy would depend on the ability to achieve selective borylation of one of the nitrogen atoms.

Computational and Experimental Mechanistic Elucidation

The detailed understanding of reaction mechanisms relies on a combination of experimental techniques and computational modeling. These approaches provide insights into the energetics of different reaction pathways, the structures of transient intermediates, and the factors that control reaction rates and selectivity.

Identification of Reaction Intermediates

For the Buchwald-Hartwig amination, several key intermediates have been identified and characterized, primarily through spectroscopic methods and in some cases by isolation and X-ray crystallography. libretexts.org The central intermediates in the catalytic cycle are the arylpalladium(II) halide complex, the palladium-amine complex, and the palladium-amido complex. wikipedia.orgnumberanalytics.com

In the context of N'-phenylmethoxyethane-1,2-diamine, the identification of specific intermediates would be crucial for understanding its reactivity. Due to the presence of two nitrogen atoms, the formation of various coordination complexes with palladium is possible. Spectroscopic techniques such as NMR could potentially be used to observe the formation of these intermediates in solution.

Transition State Analysis

Transition state analysis, often performed using computational methods such as density functional theory (DFT), provides valuable information about the energy barriers of individual steps in a reaction mechanism. nih.gov By calculating the energies of the transition states, chemists can predict the rate-determining step of a reaction and understand the origins of selectivity.

Kinetic Studies and Rate Law Determination

Kinetic studies are a powerful experimental tool for elucidating reaction mechanisms. By measuring how the reaction rate changes as a function of the concentration of reactants, catalysts, and other species, a rate law can be determined. The form of the rate law provides strong evidence for the sequence of events in the catalytic cycle and can help identify the rate-determining step. nih.gov

For the Buchwald-Hartwig amination, kinetic studies have been instrumental in refining the mechanistic understanding. nih.gov For example, the observation of a first-order dependence on the catalyst and aryl halide concentrations, and a zero-order dependence on the amine concentration under certain conditions, supports a mechanism where oxidative addition is the rate-determining step. numberanalytics.com

Specific kinetic studies on the amination of N'-phenylmethoxyethane-1,2-diamine would be necessary to determine its specific rate law and to understand how the benzyloxy group affects the reaction kinetics compared to simpler primary amines.

Mechanistic Elucidation Technique Information Gained
Identification of Reaction IntermediatesCharacterization of transient species in the catalytic cycle.
Transition State Analysis (Computational)Determination of energy barriers and the rate-determining step.
Kinetic Studies and Rate Law DeterminationUnderstanding of the sequence of elementary steps and the influence of reactant concentrations on the reaction rate.

Building Blocks for Biologically Active Molecules and Pharmaceuticals

The distinct functionalities within this compound make it a key component in the assembly of diverse, biologically active compounds.

Beta-lactam antibiotics remain a cornerstone in combating bacterial infections, but their efficacy is threatened by bacterial resistance, primarily through the production of β-lactamase enzymes. The development of β-lactamase inhibitors is therefore critical. While this compound is cited as a potential precursor in the synthesis of novel β-lactamase inhibitors, detailed synthetic pathways employing this specific intermediate are not extensively elaborated in the available scientific literature. The general strategy often involves incorporating novel side chains onto core structures to inhibit a broad range of β-lactamase classes, including serine and metallo-β-lactamases.

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. A common strategy to develop new derivatives with enhanced potency or novel activity spectra involves modifying the C-7 position of the quinolone core. This often includes the introduction of various amine-containing substituents. Although this compound possesses a suitable primary amine for such a nucleophilic substitution reaction, its specific use in the synthesis of new fluoroquinolone derivatives is not prominently detailed in published research.

A significant application of the this compound scaffold is in the development of potent antiparasitic agents. Research has led to the identification of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as powerful inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), or "Sleeping Sickness".

A medicinal chemistry campaign that prepared eighty-two analogues identified a series of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. The synthesis of these compounds involves a multi-step process that builds the core structure, starting with the alkylation of a substituted nitrophenol, followed by nitro group reduction, reductive alkylation, benzoylation, and final deprotection. The most potent compound from this series, compound 73 , demonstrated exceptional in vitro activity and promising characteristics for further drug development.

Table 1: In Vitro Activity of Lead Antiparasitic Compound 73

Compound Target Organism EC₅₀ (µM) Key Properties
73 (N-(4-(benzyloxy)-3-chlorophenyl)-N-(2-aminoethyl)-3-fluorobenzamide) Trypanosoma brucei 0.001 Orally bioavailable; good plasma and brain exposure in mice.

This research highlights the importance of the benzyloxyphenyl moiety combined with the N-(2-aminoethyl)benzamide framework for achieving high antiparasitic potency.

This compound has been noted as a potential intermediate in the synthesis of several established therapeutic agents. However, a review of common synthetic routes for these specific drugs does not prominently feature this particular building block.

Tolterodine: The synthesis of tolterodine, a muscarinic receptor antagonist for treating urinary incontinence, typically proceeds through intermediates like 3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine derivatives, and various routes have been developed to optimize its production.

Ticagrelor: This antiplatelet drug's synthesis is complex, with key intermediates often being chiral cyclopropane (B1198618) derivatives or substituted triazolopyrimidines.

Formoterol Analogs: The synthesis of formoterol, a long-acting β2-agonist, and its analogs often involves the coupling of key fragments such as 4-benzyloxy-3-nitrostyrene oxide with a chiral amine.

While the functional groups of this compound are relevant to organic synthesis, its direct role as a key intermediate for these specific targets is not widely documented in the primary literature.

The reactivity of the alkoxyamine group makes this compound a valuable tool in the synthesis of modified peptides and peptidomimetics.

Ketoxime Peptide Ligations: Oxime ligation is a powerful chemoselective method for conjugating biomolecules. A key advancement is the development of one-pot, catalyst-free oxidative couplings between N-aryl peptides and alkoxyamines, like this compound, to form stable ketoxime linkages. In this reaction, electron-rich N-aryl amino acids can undergo in-situ oxidation to form a transient ketone, which is then trapped by the alkoxyamine nucleophile. This method allows for the creation of diverse side chains at the ligation site, which is crucial for mimicking native peptide sequences and conducting structure-activity relationship studies.

Phosphonodepsipeptides: Phosphonodepsipeptides are peptide analogs with applications as enzyme inhibitors and haptens. Their synthesis is a specialized field, generally involving the coupling of N-protected aminoalkylphosphonochloridates with hydroxy esters or the alkylation of phosphonic monoesters. The direct application of this compound as a building block in the major described synthetic routes for phosphonodepsipeptides is not clearly established.

Functionalization of Biomolecules and Materials

The ability to selectively modify biomolecules and materials is essential for creating advanced diagnostics, therapeutics, and functional materials. The this compound moiety is particularly useful for this purpose through oxime ligation chemistry.

The reaction between an alkoxyamine and a carbonyl group (aldehyde or ketone) to form a stable oxime bond is a cornerstone of bioconjugation. This ligation is highly chemoselective, meaning it can proceed under mild, aqueous conditions at neutral pH without interfering with other functional groups present in complex biomolecules like proteins and peptides. The benzyloxyamine group of this compound can be used to functionalize biomolecules that either naturally possess a carbonyl group or have one introduced through chemical or enzymatic means. The primary amine at the other end of the molecule provides a further handle for attaching other functionalities, such as fluorescent dyes, affinity tags, or drug molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are the cornerstones of structural analysis for compounds like (2-Aminoethyl)(benzyloxy)amine. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

In the characterization of related structures, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, detailed NMR analysis is crucial. nih.govnih.gov For a representative analogue, N-(4-(benzyloxy)phenyl)-N-(2-aminoethyl)-2,4-dichlorobenzamide hydrochloride, the signals in the ¹H and ¹³C NMR spectra are assigned to specific protons and carbons in the molecule, confirming the presence of the benzyloxy, aminoethyl, and substituted phenyl groups. nih.gov

The anticipated signals for the core this compound structure would include:

¹H NMR: A singlet for the benzylic methylene (B1212753) (CH₂) protons, multiplets for the aromatic protons of the benzyl (B1604629) group, and distinct multiplets for the two methylene groups of the ethylenediamine (B42938) fragment. The amine (NH and NH₂) protons would appear as broad singlets, which may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: Resonances for the benzylic carbon, the aromatic carbons, and the two aliphatic carbons of the ethylenediamine moiety.

The precise chemical shifts (δ) and coupling constants (J) allow for the unambiguous confirmation of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data is for N-(4-(benzyloxy)phenyl)-N-(2-aminoethyl)-2,4-dichlorobenzamide hydrochloride, a closely related structure. nih.gov

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl -CH₂-N3.84 (t, J = 6.0 Hz, 2H)49.0
Ethyl -CH₂-NH₂3.14 (t, J = 6.0 Hz, 2H)36.9
Benzyl -O-CH₂-Ph5.08 (s, 2H)70.0
Benzyl Aromatic C-H7.30-7.45 (m, 5H)127.7, 128.2, 128.8
Benzyl Aromatic C-ipsoNot specified137.0

Note: This interactive table provides representative data. Actual values can vary based on solvent and specific molecular structure.

Phosphorus-31 (³¹P) NMR for Palladium Complex Characterization

When this compound is used as a ligand in organometallic chemistry, particularly with palladium, ³¹P NMR spectroscopy becomes an essential characterization tool if phosphine (B1218219) co-ligands are present. uu.nlkoreascience.kr The chemical shift of a phosphorus nucleus is highly sensitive to its coordination environment.

In a hypothetical palladium(II) complex where this compound acts as a bidentate N,O- or N,N'-ligand alongside a phosphine ligand (e.g., triphenylphosphine), the ³¹P NMR spectrum would exhibit a single resonance. The coordination of the phosphine to the palladium center typically causes a significant downfield shift compared to the free phosphine. koreascience.kr The magnitude of this coordination shift provides insights into the electronic properties of the metal center, which are influenced by the other ligands, including this compound. This technique is crucial for confirming the formation of the desired complex and studying the nature of the metal-ligand bonds. uu.nl

Chiral NMR Chemical Shift Reagent Studies for Enantiomeric Purity

If this compound is synthesized in an enantiomerically enriched form, determining its optical purity is critical. NMR spectroscopy offers a powerful method for this analysis through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). semmelweis.hu This technique relies on the principle that when a racemic or enantiomerically enriched amine interacts with a single enantiomer of a chiral reagent, a pair of diastereomers is formed in situ. acs.orgacs.org

These diastereomeric complexes are chemically and magnetically non-equivalent and will, therefore, exhibit separate signals in the ¹H NMR spectrum. nih.gov Reagents such as enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, carboxylic acids, or chiral metal complexes are commonly used. semmelweis.huacs.orgfrontiersin.org By integrating the distinct peaks corresponding to each diastereomer, the enantiomeric excess (ee) of the amine can be accurately calculated. nih.gov This method is often rapid and avoids the need for physical separation of the enantiomers by chiral chromatography. acs.orgnih.gov

Multi-dimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques disperse the signals across a second frequency dimension, providing clearer resolution and revealing correlations between nuclei. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the protons of the adjacent methylene groups (-CH₂-CH₂-) in the ethylenediamine backbone, confirming their connectivity. researchgate.netbeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. researchgate.net An HSQC spectrum would definitively link each proton resonance in this compound to its corresponding carbon atom, providing robust confirmation of the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly valuable for connecting different structural fragments. For instance, it could show a correlation between the benzylic protons (-O-CH₂-Ph) and the carbons of the phenyl ring, as well as to the carbon atom on the ethylenediamine chain to which the benzyloxyamine nitrogen is attached, thereby unambiguously establishing the entire molecular framework. mdpi.comscielo.org.mxredalyc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, as very few combinations of atoms will have the same exact mass. nih.gov This is a definitive method for confirming the identity of a newly synthesized compound. For example, in the analysis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide (B126) derivatives, HR-MS is used to confirm the elemental composition of the final products. nih.gov

For this compound (C₉H₁₄N₂O), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value.

Table 2: HR-MS Data for Protonated this compound

Ion Formula Calculated Exact Mass (m/z) Hypothetical Found Mass (m/z)
[C₉H₁₄N₂O + H]⁺167.11844167.1182

Note: This interactive table shows the calculated exact mass. The "found" value is a representative example illustrating the high accuracy of the technique.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis and Purity Assessment

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the analysis of this compound and related compounds. These methods provide high-resolution separation and sensitive detection, making them ideal for purity assessment, identification of impurities in synthesis batches, and quantification in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For amines like this compound, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability, though analysis of the free amine is also possible. sigmaaldrich.com In a typical GC-MS analysis, the compound is separated from a mixture on a capillary column (e.g., a non-polar RTX®-5MS column) before entering the mass spectrometer. researchgate.net Electron ionization (EI) is a common ionization method used in GC-MS, which bombards the molecule with high-energy electrons, causing predictable fragmentation.

The resulting mass spectrum serves as a molecular fingerprint. For a closely related analogue, N-Benzylethylenediamine , the NIST library mass spectrum shows characteristic fragments that aid in its identification. nih.gov The fragmentation pattern is dominated by the stable benzyl cation (m/z 91) and fragments resulting from cleavage of the ethylenediamine chain. For this compound, a similar fragmentation is expected, with the tropylium (B1234903) ion (a rearranged benzyl cation, m/z 91) being a prominent peak due to the benzyloxy moiety. Other key fragments would arise from cleavage at the C-C and C-N bonds of the ethylamine (B1201723) backbone and the N-O bond.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing less volatile or thermally labile compounds and is often preferred for its high sensitivity and specificity, especially for quantifying trace-level impurities. researchgate.net The analysis involves separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a tandem mass spectrometer. researchgate.netjfda-online.com A common setup for amine analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile. lcms.czsciex.com

In tandem mass spectrometry, an ion of the target molecule (the precursor ion) is selected and fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even in the presence of co-eluting interferences. researchgate.net For this compound, the precursor ion in positive ionization mode would be the protonated molecule [M+H]⁺. The subsequent fragmentation (MS/MS) would yield characteristic product ions, again likely including the benzyl fragment (m/z 91), which could be used for selective and sensitive quantification. The development of such methods is crucial for impurity profiling in active pharmaceutical ingredients, as demanded by regulatory authorities. researchgate.net

Table 1: GC-MS Fragmentation Data for the Analogous Compound N-Benzylethylenediamine
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificanceReference
91[C₇H₇]⁺ (Tropylium ion)Base peak, characteristic of a benzyl group. nih.gov
30[CH₂NH₂]⁺Represents the terminal aminoethyl fragment. nih.gov
149[M-H]⁺Ion resulting from the loss of a hydrogen atom. nih.gov
150[M]⁺ (Molecular Ion)Represents the intact ionized molecule. nih.gov

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray ionization (ESI) is the most common ionization technique coupled with liquid chromatography for the analysis of polar, non-volatile, and thermally sensitive molecules like this compound. ESI is a soft ionization method that typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining molecular weight. chemrxiv.org

In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until ions are ejected from the droplet and directed into the mass analyzer. For amine-containing compounds like this compound, analysis is typically performed in positive ion mode, where the basic nitrogen atoms are readily protonated in the acidic mobile phase commonly used in LC. nih.gov The expected protonated molecule for this compound (C₉H₁₄N₂O, molecular weight: 166.22 g/mol ) would be observed at an m/z of approximately 167.23.

The gentler conditions of ESI are advantageous as they preserve the structure of the analyte, allowing the intact molecular ion to be selected for subsequent fragmentation in tandem mass spectrometry (MS/MS) for structural confirmation. chemrxiv.org This is a key difference from hard ionization techniques like electron ionization (EI), which cause extensive fragmentation. Other ionization methods, such as Atmospheric Pressure Chemical Ionization (APCI), can also be used and are suitable for a wide range of compounds, including moderately polar molecules. sciex.com

Table 2: Predicted ESI-MS Ions for this compound
Ion FormulaIon TypeCalculated m/zIonization Mode
[C₉H₁₅N₂O]⁺Protonated Molecule [M+H]⁺167.23Positive
[C₉H₁₄N₂ONa]⁺Sodium Adduct [M+Na]⁺189.21Positive
[C₁₈H₂₉N₄O₂]⁺Protonated Dimer [2M+H]⁺333.45Positive

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. iza-structure.org This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the molecular structure of a synthesized compound like this compound. To perform this analysis, a high-quality single crystal of the compound, typically 10-200 µm in size, is required. researchgate.net The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. iza-structure.org

While no published crystal structure for this compound itself is available in the searched literature, studies on related compounds illustrate the power of the technique. For example, the crystal structure of bis-(N,N′-dibenzylethane-1,2-diamine) cobalt(II) acetate (B1210297) revealed a distorted octahedral coordination environment around the cobalt ion, providing precise details of the ligand's conformation upon binding to a metal center. researchgate.net For a pure, crystalline sample of this compound, SC-XRD would confirm the connectivity of the benzyloxy and aminoethyl groups and reveal the molecule's preferred conformation and intermolecular interactions (such as hydrogen bonding involving the amine groups) in the solid state.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline material. nist.gov Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a polycrystalline powder containing a large number of randomly oriented crystallites. The resulting diffractogram is a plot of scattered X-ray intensity versus the diffraction angle (2θ). crystallography.net

This pattern is characteristic of the crystalline phase of the material and serves as a fingerprint for identification. PXRD is widely used for several purposes in the characterization of materials like this compound:

Phase Identification: The obtained pattern can be compared against databases to identify the compound. spectroscopyonline.com

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for the assessment of bulk sample purity.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critically important in pharmaceutical sciences, as different polymorphs can have different physical properties.

Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity, with broader peaks suggesting smaller crystallite size or amorphous content. nist.gov

While a reference PXRD pattern for this compound is not available in the searched literature, the technique remains a standard method for the routine characterization of any new crystalline batch of the compound.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule. jfda-online.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending). ugr.es The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule. jfda-online.com

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, secondary amine (or ether amine), ether linkage, and substituted benzene (B151609) ring. Analysis of the closely related compound N-Benzylethylenediamine (which lacks the ether oxygen) shows characteristic N-H stretching vibrations for the primary amine (R-NH₂) and secondary amine (R₂N-H), as well as C-H stretches for the aromatic ring and the aliphatic backbone. nih.gov

For this compound, the key functional groups and their expected IR absorptions are detailed in the table below. The presence of the C-O-N linkage would introduce a characteristic stretch, likely in the 1250-1000 cm⁻¹ region, which is a key differentiator from its N-benzyl analogue. The N-H stretching region around 3300-3500 cm⁻¹ would be particularly informative, helping to confirm the presence of the primary amine. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityReference
3400-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium, two bands researchgate.net
3080-3030C-H StretchAromatic RingWeak to Medium researchgate.net
2960-2850C-H StretchAliphatic (-CH₂-)Medium to Strong researchgate.net
1610-1580N-H Bend (scissoring)Primary Amine (-NH₂)Medium redalyc.org
1600, 1495, 1450C=C Stretch (in-ring)Aromatic RingMedium, sharp researchgate.net
1250-1020C-O StretchAryl-Alkyl Ether (Ar-O-CH₂)Strong researchgate.net
1250-1020C-N StretchAmineMedium
770-730 and 710-690C-H Out-of-plane BendMonosubstituted BenzeneStrong researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the characterization of compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. In the context of this compound, the primary chromophore is the benzyl group. The aromatic ring of the benzyloxy moiety contains π-electrons that can be excited to higher energy orbitals by absorbing ultraviolet radiation.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands similar to those of other benzyl derivatives, such as benzylamine (B48309). Typically, benzyl compounds show a strong absorption peak around 206 nm and a weaker, fine-structured band around 256 nm, which arises from the π → π* electronic transitions within the benzene ring. sielc.com The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and pH. For instance, protonation of the amine groups at low pH can sometimes lead to slight shifts in the absorption maxima. utexas.edu

In research settings, UV-Vis spectroscopy serves not only for structural confirmation but also as a quantitative tool. Following the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, enabling its quantification in solution. This is particularly useful for monitoring reaction progress or for determining the concentration of stock solutions prior to further experiments. oecd.org

Table 1: Expected UV-Vis Absorption Data for this compound

ChromophoreExpected λmax (nm)Electronic TransitionTypical Solvent
Benzyloxy (Phenyl Ring)~256-260π → π* (B-band)Ethanol/Methanol
Benzyloxy (Phenyl Ring)~206-210π → π* (E-band)Ethanol/Methanol

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Optical Purity

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an invaluable tool for investigating the secondary structure of proteins, the conformation of nucleic acids, and determining the enantiomeric purity of chiral compounds. nih.govplos.org

The parent molecule, this compound, is achiral and therefore does not possess a plane of polarized light and will not produce a CD signal. It would be considered "CD-silent." However, CD spectroscopy becomes a relevant and crucial characterization method if this compound is used as a building block in the synthesis of larger, chiral supramolecular structures or metal complexes. rsc.org For example, if it were to coordinate with a metal center in a way that induces a chiral arrangement of the ligands, the resulting complex could be CD-active. nih.gov

In such hypothetical research scenarios, CD spectroscopy would be used to:

Confirm Chiral Conformation: The shape and sign of the CD spectrum (positive or negative bands) would provide information about the specific three-dimensional arrangement (conformation) of the chiral assembly.

Assess Optical Purity: For a synthesized chiral compound, the intensity of the CD signal is directly proportional to its enantiomeric excess. By comparing the spectrum to that of a pure enantiomer, the optical purity of the sample can be quantified. rsc.org

Table 2: Applicability of CD Spectroscopy

Molecule/SystemChiralityExpected CD SignalResearch Application
This compoundAchiralNoneNot applicable in its isolated form.
Chiral metal complex incorporating the compound as a ligandChiralYesDetermination of the complex's absolute configuration and conformational analysis.
Derivatized compound with a chiral auxiliaryChiralYesMonitoring stereoselective reactions and assessing enantiomeric purity.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and purification of this compound. Given the compound's polar amine groups, reversed-phase HPLC (RP-HPLC) is a common analytical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For effective analysis of amines like this compound, several factors must be optimized. The basic nature of the amine groups can lead to poor peak shape (tailing) due to interaction with residual silanol (B1196071) groups on standard silica-based columns. This can be mitigated by using end-capped columns or by adding a competing amine (e.g., triethylamine) or an ion-pairing agent to the mobile phase. sielc.com Detection is typically achieved using a UV detector, set to a wavelength where the benzyloxy chromophore absorbs, such as 254 nm. researchgate.net

In some cases, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) can be employed to enhance detectability and improve chromatographic behavior. thermofisher.com HPLC is also scalable for preparative purposes, allowing for the purification of the compound from reaction mixtures. nih.gov

Table 3: Representative Analytical HPLC Method for this compound

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging and can result in poor peak shape and thermal degradation within the hot injector or column. bre.com

Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. The active hydrogens on the primary and secondary amine groups are replaced with nonpolar moieties. A common approach is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the amines into their corresponding TBDMS derivatives. sigmaaldrich.com These derivatives are significantly more volatile and less polar, making them amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a nonpolar SLB™-5ms). Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantitative data and structural information from the fragmentation pattern of the derivative. sigmaaldrich.comresearchgate.net

Table 4: General GC Method for this compound Analysis after Derivatization

ParameterCondition
Derivatization ReagentMTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
ColumnSLB™-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C
DetectorMass Spectrometry (MS) or Flame Ionization Detector (FID)

Other Physico-Chemical Characterization Techniques in Research

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It is a cornerstone of chemical characterization, providing a direct means to verify the empirical formula of a newly synthesized compound. The purity of the compound is critical, as impurities will lead to deviations from the theoretical values.

For this compound, with the chemical formula C₉H₁₄N₂O, the theoretical elemental composition can be calculated based on its molecular weight. A sample of the purified compound is combusted in a specialized instrument, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. The experimental results are then compared to the calculated theoretical percentages. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. plos.orgresearchgate.net

Table 5: Elemental Analysis Data for this compound (C₉H₁₄N₂O)

ElementMolecular Weight ContributionTheoretical Percentage (%)Found Percentage (%) (Hypothetical)
Carbon (C)108.09965.0365.01
Hydrogen (H)14.1128.498.52
Nitrogen (N)28.01416.8516.81
Oxygen (O)15.9999.63N/A*

Note: Oxygen is typically determined by difference and not directly measured.

Potentiometric Titrations for pKa and Complex Stability Studies

No specific research data is available for this compound.

Advanced Reaction Monitoring Techniques

No specific research data is available for this compound.

Based on a comprehensive search of available scientific literature, there are no specific theoretical chemistry or computational modeling studies published for the compound this compound, also known as N'-Phenylmethoxyethane-1,2-diamine.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analysis for the requested outline sections:

Theoretical Chemistry and Computational Modeling of N Phenylmethoxyethane 1,2 Diamine Systems

Structure-Reactivity and Structure-Property Relationship Derivations

While computational methods such as Density Functional Theory (DFT), molecular dynamics, and techniques for predicting spectroscopic properties are widely used in chemical research aps.orgmdpi.comnist.gov, and structure-activity relationship studies are common for various classes of compounds chem-soc.sisemanticscholar.org, no research applying these methods directly to "(2-Aminoethyl)(benzyloxy)amine" could be located.

Studies on related but structurally distinct molecules, such as N,N'-dibenzylethane-1,2-diamine nih.govresearchgate.netchemscene.com or other diamine derivatives rsc.orgnih.gov, exist, but their findings cannot be extrapolated to fulfill the requirements for an article focusing solely on this compound. Without dedicated computational research on this specific molecule, no data is available to generate the requested scientific content and tables.

Emerging Research Perspectives and Future Directions in N Phenylmethoxyethane 1,2 Diamine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The utility of N'-Phenylmethoxyethane-1,2-diamine and its derivatives is directly linked to the availability of efficient and environmentally benign synthetic methodologies. Current synthetic strategies often involve multi-step sequences that may not be optimal in terms of atom economy or sustainability.

One established approach to synthesizing a related core structure involves a four-step process. nih.gov This method begins with the alkylation of a substituted phenol (B47542) with benzyl (B1604629) bromide, followed by the reduction of a nitro group to form an aniline (B41778) derivative. The subsequent steps involve reductive amination and benzoylation to yield the final product. nih.gov While effective, such linear syntheses can be improved upon.

Future research is focused on developing more streamlined and sustainable synthetic routes. Modern organic synthesis provides several promising avenues:

Photocatalysis: Visible-light-induced reactions offer a green alternative to traditional methods, often proceeding under mild conditions without the need for harsh reagents. rsc.org A potential photocatalytic route could involve a multi-component reaction, uniting the necessary fragments in a single, light-driven step. rsc.org

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or transaminases, is emerging as a powerful tool for the synthesis of chiral amines. researchgate.net An enzymatic reductive amination pathway could offer high stereoselectivity and reduce the reliance on heavy metal catalysts and protecting groups.

One-Pot Syntheses: Combining multiple reaction steps into a single operationally simple protocol enhances efficiency by minimizing intermediate purification steps, saving time, solvents, and resources. organic-chemistry.org

A comparison of a classical synthetic approach with potential sustainable alternatives is presented below.

Parameter Classical Multi-Step Synthesis Potential Sustainable Routes (e.g., Photocatalysis, Biocatalysis)
Number of Steps Typically 3-5 stepsPotentially 1-2 steps
Reaction Conditions Often requires elevated temperatures and harsh reagentsMild conditions (e.g., room temperature, visible light)
Catalysts May use stoichiometric reagents or heavy metal catalystsPhotocatalysts, enzymes
Atom Economy ModeratePotentially high, especially in multi-component reactions
Stereoselectivity Often requires chiral auxiliaries or resolutionHigh enantioselectivity achievable with biocatalysis

The development of such efficient and sustainable routes is crucial for making N'-Phenylmethoxyethane-1,2-diamine and its derivatives more accessible for widespread application.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The chemical structure of N'-Phenylmethoxyethane-1,2-diamine offers multiple reactive sites, suggesting a rich and largely unexplored reactivity profile. The distinct electronic and steric environments of the primary and secondary amines allow for selective functionalization.

Known transformations primarily involve standard amine chemistry, such as the acylation of the primary amine with benzoyl chloride. nih.gov However, the interplay between the different functional groups could lead to novel transformations. For instance, intramolecular reactions could be triggered to form heterocyclic structures, which are prevalent scaffolds in medicinal chemistry.

Future research could focus on:

Selective Functionalization: Developing protocols to selectively modify either the primary or secondary amine, enabling the synthesis of complex, differentially substituted derivatives.

Deaminative Functionalization: Inspired by recent advances in catalysis, the direct conversion of an amine group to another functional group, such as a hydroxyl group via deaminative hydroxylation, could be explored. nih.gov This would provide a novel pathway to alcohol-containing derivatives.

Ring-Closing Reactions: Investigating conditions for intramolecular cyclization to form piperazine (B1678402) or other nitrogen-containing heterocycles, potentially triggered by the removal of the benzyl protecting group.

Integration into Advanced Catalytic Systems and Organocatalysis

The presence of multiple nitrogen atoms and an oxygen atom makes N'-Phenylmethoxyethane-1,2-diamine an excellent candidate for applications in catalysis, both as a ligand for metal complexes and as an organocatalyst itself.

A related compound, tris(2-aminoethyl)amine (B1216632) (TAEA), has been successfully used as a modifier for metal oxide supports (e.g., MgO, Al₂O₃, Nb₂O₅) to create hybrid materials for heterogeneous catalysis. mdpi.comresearchgate.net These materials have shown high activity in Knoevenagel condensation reactions. mdpi.comresearchgate.net Similarly, N'-Phenylmethoxyethane-1,2-diamine could be anchored onto solid supports to generate basic catalysts for various organic transformations. The method of anchoring—either through direct deposition or via a linker—can significantly influence the catalyst's activity. mdpi.comresearchgate.net

In the realm of organocatalysis, diamines are known to catalyze a range of reactions. Ethylenediamine (B42938) diacetate, for example, is an effective catalyst for benzopyran formation. nih.gov The dual amine functionality in N'-Phenylmethoxyethane-1,2-diamine could be harnessed for similar transformations, potentially enabling asymmetric variants if a chiral version of the molecule is used.

Catalytic Application Proposed Role of N'-Phenylmethoxyethane-1,2-diamine Potential Reactions Reference Analogy
Heterogeneous Catalysis Immobilized on a solid support (e.g., metal oxides) to act as a basic catalyst.Knoevenagel condensation, aldol (B89426) reactions, Michael additions.Tris(2-aminoethyl)amine on MgO mdpi.comresearchgate.net
Homogeneous Catalysis Acts as a tridentate (N,N,O) ligand for transition metals.Cross-coupling reactions, oxidation, reduction.General principle of polyamine ligands
Organocatalysis Acts as a bifunctional acid-base catalyst.Benzopyran formation, aldol reactions, conjugate additions.Ethylenediamine diacetate nih.gov

The versatility of this diamine as a catalytic component is a promising area for future investigation.

Expansion into Materials Science and Nanotechnology Applications (e.g., Functionalized Nanotubes)

The functionalization of nanomaterials, particularly carbon nanotubes (CNTs), is a critical step in tailoring their properties for specific applications. Amines are commonly used to modify the surface of CNTs, improving their solubility, biocompatibility, and processability. nih.gov

N'-Phenylmethoxyethane-1,2-diamine is an ideal candidate for CNT functionalization. The primary amine group can form a stable, covalent amide bond with carboxylic acid groups present on the surface of oxidized CNTs. rsc.org This functionalization can impart new properties to the nanotubes:

Enhanced Dispersibility: The benzyloxy group and the diamine backbone can improve the dispersion of CNTs in various solvents and polymer matrices.

Electrocatalysis: Functionalization with nitrogen-containing groups can create active sites for electrochemical reactions. For example, ethylenediamine-functionalized CNTs have been shown to be efficient metal-free electrocatalysts for water splitting (both hydrogen and oxygen evolution reactions). rsc.org

Drug Delivery: Functionalized CNTs can act as carriers for therapeutic agents. The diamine moiety could serve as an attachment point for drugs or targeting ligands. nih.gov

Functionalization Method Description Potential Application
Covalent Functionalization The primary amine of N'-Phenylmethoxyethane-1,2-diamine reacts with acid-treated CNTs to form an amide linkage. rsc.orgElectrocatalysts, reinforced polymer composites, sensors.
Non-covalent Functionalization Adsorption of the molecule onto the CNT surface via π-π stacking (benzyl group) and other interactions.Drug delivery systems, bioimaging probes. nih.gov

This expansion into materials science could unlock new high-performance materials based on the unique properties of this functional diamine.

Applications in Chemical Biology, Proteomics, and Supramolecular Design

The structural motifs within N'-Phenylmethoxyethane-1,2-diamine make it highly relevant to the life sciences. Research has already demonstrated that derivatives of this compound possess significant biological activity.

A study on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which share the core structure, identified them as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov The research highlighted a clear structure-activity relationship (SAR), where modifications to the benzoyl group significantly impacted the compound's efficacy. nih.gov

Compound Derivative Modification EC₅₀ against T. brucei (μM)
Analog 43 2-trifluoromethyl-4-fluorobenzoyl0.023
Analog 73 2-chloro-4-fluorobenzoyl0.001
Analog 44 2-trifluoromethyl-pyridinoyl0.59

Data sourced from a study on Trypanosoma brucei inhibitors. nih.gov

This finding positions the N'-Phenylmethoxyethane-1,2-diamine scaffold as a valuable starting point for hit-to-lead optimization in drug discovery. Its potential as an enzyme inhibitor could also be explored in proteomics to develop chemical probes for studying protein function. smolecule.com

In supramolecular chemistry, the molecule's combination of hydrogen bond donors (NH₂, NH) and acceptors (N, O), along with the aromatic benzyl group capable of π-π stacking, makes it an attractive building block for self-assembling systems. It could be used to construct supramolecular polymers, gels, or discrete molecular cages with potential applications in sensing, encapsulation, and materials science.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm structure by identifying peaks for the benzyloxy group (δ 4.5–5.0 ppm for –OCH₂Ph) and primary amine (δ 1.5–2.5 ppm, broad). Tertiary amine protons appear as multiplet signals near δ 2.7–3.2 ppm .
  • FTIR : Look for N–H stretches (3300–3500 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 180.2 (calculated).

How can X-ray crystallography resolve ambiguities in the structural conformation of this compound derivatives?

Advanced Research Focus
For derivatives like metal complexes or Schiff bases, single-crystal X-ray diffraction provides:

  • Bond angles and distances : Confirm coordination geometry (e.g., tetrahedral vs. square planar in Cu²⁺ complexes) .
  • Packing motifs : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) influencing stability .
    Methodological Tip : Grow crystals via slow evaporation in ethanol/water (7:3) at 4°C. Use SQUID-X or similar software for refinement .

How does this compound function in dendrimer synthesis, and what crosslinking strategies are effective?

Advanced Application
As a core for polyamidoamine (PAMAM) dendrimers:

  • Amination : React with methyl acrylate via Michael addition, followed by amidation with ethylenediamine. Higher generations (G4–G6) show enhanced Zn²⁺ binding capacity due to tertiary amine density .
  • Crosslinking : Use EDC/NHS to conjugate carboxylated biomolecules (e.g., hyaluronic acid) for drug delivery systems .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Data Contradiction Analysis
Discrepancies often arise from:

  • pH dependence : Protonation of amines increases solubility in acidic media (pH < 4) but reduces stability .
  • Counterion effects : Hydrochloride salts are hygroscopic, while free bases degrade under oxygen.
    Resolution Strategy : Conduct stability assays at controlled pH (4–7) and under inert atmosphere. Compare HPLC purity over 30 days .

What strategies enhance the biological activity of this compound-derived ligands in enzyme inhibition studies?

Advanced Biological Interaction
Modify the benzyloxy group to improve target binding:

  • Fluorescent tagging : Attach dansyl or naphthalene sulfonamide groups via reductive amination for real-time tracking of caspase-3 inhibition .
  • Steric tuning : Introduce electron-withdrawing substituents (e.g., –NO₂) on the benzyl ring to modulate hydrophobicity and IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.